molecular formula C12H14N2O3 B2398412 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide CAS No. 838406-24-9

3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No. B2398412
CAS RN: 838406-24-9
M. Wt: 234.255
InChI Key: JQDYWQASCNGTQW-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study focused on the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist. This compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential for both intravenous and oral clinical administration (Harrison et al., 2001).

Antinociceptive Activity

Another research effort synthesized derivatives with antinociceptive properties. These compounds were tested using various methods such as the tail clip, tail flick, hot plate, and writhing methods, comparing their efficacy to standards like dipyrone and aspirin. Some derivatives were found to be significantly more active, suggesting potential for pain management applications (Önkol et al., 2004).

Mass Spectral Behavior

The mass spectral behavior of certain acyl(alkyl)amino oxazoles was characterized, focusing on cleavage patterns and the elimination of a hydroxyl radical. This study aids in the understanding of the mass spectrometry of such compounds, useful for chemical analysis and identification (Mallen et al., 1979).

Synthesis and Energetic Material Development

Research on the synthesis of insensitive energetic materials based on certain furazan and oxadiazole derivatives has been conducted. These compounds were characterized for their thermal stabilities and insensitivity towards impact and friction, with performance metrics indicating their potential as superior materials to traditional explosives like TNT (Yu et al., 2017).

Palladium-catalyzed Oxidative Cyclization

Another study explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method yielded various derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione, showcasing a versatile synthetic route for potential pharmaceutical applications (Bacchi et al., 2005).

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDYWQASCNGTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

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